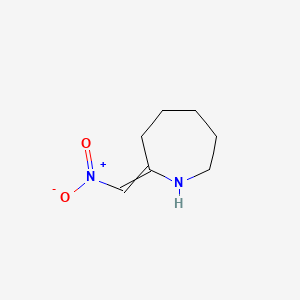

2-(Nitromethylidene)azepane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-(nitromethylidene)azepane |

InChI |

InChI=1S/C7H12N2O2/c10-9(11)6-7-4-2-1-3-5-8-7/h6,8H,1-5H2 |

InChI Key |

VVTVZDUKYJWIDH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C[N+](=O)[O-])NCC1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Nitromethylidene Azepane and Derived Scaffolds

Elaboration of the 2-(Nitromethylidene)azepane Core

The construction of the this compound framework can be approached through several synthetic strategies, ranging from the condensation of pre-existing azepane derivatives with nitro compounds to more innovative ring-forming methodologies.

Preparative Routes from Azepane Derivatives and Nitro Compounds

A direct and classical approach to the synthesis of this compound involves the condensation of an appropriate azepane precursor with a nitro-containing C1 synthon. A plausible and widely utilized method for the formation of a nitromethylidene group is the Henry reaction (or nitroaldol reaction), followed by dehydration. nih.gov

This strategy would hypothetically involve the reaction of a suitable azepane derivative, such as a lactam or an imine, with nitromethane (B149229) in the presence of a base. The initial nitroaldol adduct would then undergo elimination of water to yield the target this compound. While specific examples for the azepane ring system are not extensively documented in readily available literature, the general applicability of the Henry reaction to cyclic imines and lactams suggests its feasibility. researchgate.netnih.govnih.gov

For instance, the condensation of a caprolactam derivative (azepan-2-one) with nitromethane under basic conditions could potentially yield the desired product. The reaction would proceed through the formation of a β-hydroxynitro intermediate, which upon dehydration would afford the exocyclic double bond.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Azepan-2-one | Nitromethane | This compound | Henry Reaction & Dehydration |

| Azepane-2-imine | Nitromethane | This compound | aza-Henry Reaction & Dehydration |

This interactive table outlines hypothetical pathways to this compound based on established chemical reactions.

Innovative Synthetic Strategies for the Nitromethylidene Azepane Framework

Recent advances in synthetic methodology have provided novel and efficient routes to polysubstituted azepane cores, which can serve as precursors for this compound. A particularly innovative strategy involves the dearomative ring expansion of nitroarenes. researchgate.net This photochemical process, mediated by blue light, facilitates the conversion of a six-membered nitroaromatic ring into a seven-membered azepine system. Subsequent hydrogenation of the azepine intermediate furnishes the saturated azepane ring. researchgate.net

This method allows for the introduction of various substituents onto the azepane core, dictated by the substitution pattern of the starting nitroarene. The resulting functionalized azepane can then be further elaborated to introduce the nitromethylidene group at the C2 position. For example, a substituent at the appropriate position on the azepane ring could be converted to a carbonyl group, which can then undergo a Henry reaction with nitromethane as described in the previous section.

This dearomative ring expansion offers a powerful tool for the construction of complex azepane scaffolds from readily available starting materials, providing a versatile entry point to a wide range of this compound derivatives. researchgate.net

Strategic Functionalization and Derivatization of Azepane Systems

The this compound scaffold is a rich platform for further chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Enantioselective and Diastereoselective Synthesis

The development of stereoselective methods for the synthesis of functionalized azepanes is crucial for the preparation of chiral molecules with specific biological activities. Enantioselective and diastereoselective approaches to the this compound core and its derivatives can be envisioned through several strategies.

Asymmetric Henry and aza-Henry reactions have been extensively studied, with numerous chiral catalysts developed to control the stereochemical outcome. frontiersin.orgmdpi.com The application of these catalytic systems to the condensation of an azepane precursor with nitromethane could provide access to enantioenriched β-hydroxynitro or β-nitroamino azepanes. Subsequent dehydration would then yield the chiral this compound.

Furthermore, chemoenzymatic methods have emerged as powerful tools for the synthesis of enantioenriched substituted azepanes. nih.govacs.org These approaches, which utilize enzymes for key stereoselective transformations, can provide access to chiral azepane building blocks that can be further converted to the desired nitromethylidene derivatives. Asymmetric syntheses of polysubstituted azepanes have also been achieved through highly diastereoselective and enantioselective lithiation-conjugate addition sequences. nih.gov

Annulation Reactions for the Construction of Fused Azepane Derivatives

The dual reactivity of the this compound moiety, possessing both enamine and nitroalkene characteristics, makes it an attractive substrate for annulation reactions to construct fused bicyclic and polycyclic systems containing the azepane ring.

The enamine part of the molecule can participate in various cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions or as a partner in [2+2] cycloadditions, leading to the formation of new carbocyclic rings fused to the azepane core. researchgate.netwikipedia.orgsemanticscholar.orglibretexts.org

Conversely, the conjugated nitroalkene system can also undergo cycloaddition reactions. It can act as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions with various dipoles, providing access to a range of heterocyclic rings fused to the azepane scaffold. rsc.orgrsc.org

Redox-annulation reactions of cyclic amines with various partners have also been reported as an effective method for the construction of fused polycyclic systems. acs.orgnih.govnih.govacs.org While not directly starting from this compound, these methods highlight the potential for developing annulation strategies involving functionalized azepane derivatives.

| Reaction Type | Reactant | Fused Ring System |

| [4+2] Cycloaddition | Diene | Fused cyclohexene |

| [2+2] Cycloaddition | Alkene | Fused cyclobutane |

| [3+2] Cycloaddition | Dipole | Fused five-membered heterocycle |

This interactive table illustrates potential annulation reactions of this compound.

Regioselective Introduction of Diverse Substituents

The this compound scaffold offers multiple sites for regioselective functionalization, allowing for the introduction of a wide array of substituents. The reactivity of the enamine and nitroalkene moieties can be exploited to achieve selective transformations.

The enamine character of the C2-C(NO2) double bond allows for electrophilic substitution at the α-carbon to the nitro group. This position is nucleophilic and can react with various electrophiles, such as alkyl halides, acyl chlorides, and aldehydes, to introduce new carbon-carbon bonds. wikipedia.org

The conjugated nitroalkene system is an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the nitromethylidene group, leading to the formation of a new carbon-nucleophile bond. A wide range of nucleophiles, including organometallics, enolates, and heteroatomic nucleophiles, can be employed in this context. nih.gov

Furthermore, the azepane ring itself can be functionalized. Direct C-H functionalization of nitrogen heterocycles has emerged as a powerful tool for the introduction of substituents without the need for pre-functionalization. nih.govresearchgate.net Additionally, the regioselective alkylation of piperidine (B6355638) at the 3-position has been demonstrated, suggesting that similar strategies could be developed for the azepane ring. odu.edu

The following table summarizes some of the potential regioselective functionalization reactions:

| Reaction Type | Reagent | Position of Functionalization |

| Electrophilic Substitution | Alkyl halide | α-carbon to the nitro group |

| Michael Addition | Organocuprate | β-carbon of the nitromethylidene group |

| C-H Functionalization | Various catalysts and reagents | Various positions on the azepane ring |

This interactive table provides examples of potential regioselective functionalization reactions on the this compound scaffold.

Targeted Transformations of the Nitromethylidene Group in Azepane Contexts

The nitromethylidene group, an electron-withdrawing moiety, significantly influences the reactivity of the azepane ring, rendering the double bond susceptible to a range of chemical transformations.

Electrophilic Reactivity and Its Synthetic Utility

The nitromethylidene functionality in this compound exhibits a dual nature in its reactivity. While the double bond is generally electron-deficient and thus prone to nucleophilic attack, the nitro group can be activated under acidic conditions to enhance the electrophilicity of the molecule. Protonation of the nitro group can lead to the formation of a nitronic acid intermediate, which can then undergo further reactions. Although direct studies on the electrophilic reactions of this compound are not extensively documented, the reactivity of analogous α,β-unsaturated nitro compounds provides valuable insights.

The electrophilic character of the β-carbon of the nitromethylidene group is a key feature. This electrophilicity can be exploited in various carbon-carbon bond-forming reactions. For instance, in the presence of a strong acid, the protonated nitromethylidene moiety can act as a potent electrophile, reacting with electron-rich aromatic compounds in Friedel-Crafts-type reactions. This approach allows for the introduction of aryl substituents at the β-position, leading to the synthesis of α-aryl-substituted azepane derivatives.

Furthermore, the nitronic acid intermediate, formed under acidic conditions, can be a precursor to nitrile oxides. These highly reactive species can participate in [3+2] cycloaddition reactions with various dipolarophiles, providing access to a range of heterocyclic systems fused to the azepane ring. This synthetic strategy opens avenues for the creation of complex polycyclic scaffolds with potential biological activities.

| Reaction Type | Electrophile | Nucleophile/Reaction Partner | Product Type |

| Friedel-Crafts Alkylation | Protonated this compound | Electron-rich arenes | 2-(Aryl-nitromethyl)azepane derivatives |

| Cycloaddition | Nitrile oxide (from nitronic acid) | Alkenes, Alkynes | Isoxazoline/isoxazole-fused azepanes |

Nucleophilic Addition Pathways to the Nitromethylidene Double Bond

The electron-withdrawing nature of the nitro group makes the double bond of this compound highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

A variety of nucleophiles can add to the β-position of the nitromethylidene group in a Michael-type addition. These include soft nucleophiles such as organocuprates, enamines, and enolates, as well as heteroatom nucleophiles like amines, thiols, and alkoxides. The resulting nitronate intermediate can be protonated to yield the corresponding β-substituted 2-(nitromethyl)azepane derivative. This conjugate addition is a powerful tool for constructing substituted azepane scaffolds with high stereocontrol, particularly when chiral nucleophiles or catalysts are employed.

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized nitronate anion. Subsequent protonation of this intermediate affords the final product. The stereochemical outcome of this addition can often be controlled by the choice of reagents and reaction conditions.

| Nucleophile | Reagent Type | Product Type |

| Organometallics | Organocuprates (R₂CuLi) | 2-(Alkyl/Aryl-nitromethyl)azepane |

| Enolates | Ketones, Esters (with base) | γ-Nitro-δ-amino carbonyl compounds |

| Amines | Primary and secondary amines | β-Amino-α-nitroalkyl azepanes |

| Thiols | Thiols (with base) | β-Thio-α-nitroalkyl azepanes |

Intramolecular Cyclization Reactions Involving the Nitromethylidene Functionality

The strategic placement of a nucleophilic moiety on a substituent attached to the azepane nitrogen allows for intramolecular cyclization reactions involving the nitromethylidene group. These reactions are powerful methods for the construction of fused or bridged bicyclic systems containing the azepane core.

A notable example is the intramolecular cyclization of N-arylalkyl-substituted 2-(nitromethylidene)azepanes. In the presence of a strong acid, such as triflic acid, the nitromethylidene group is activated, and the tethered aromatic ring can act as an intramolecular nucleophile. This leads to a cyclization-rearrangement cascade, ultimately forming polycyclic azepane derivatives. Research on the analogous 1-benzyl-2-(nitromethylene)pyrrolidine has shown that under these conditions, a C,O-diprotonation occurs, followed by the loss of water to form a conjugated iminium–hydroxynitrilium dication. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to yield a tricyclic iminium compound. encyclopedia.pub A similar reaction pathway can be envisioned for the azepane analogue, providing access to complex heterocyclic frameworks.

| N-Substituent with Nucleophilic Moiety | Reaction Conditions | Product Type |

| Phenylalkyl group | Triflic acid | Tricyclic fused azepane derivatives |

| Tethered amine or alcohol | Base or acid catalysis | Bicyclic bridged or fused azepanes |

Modern Catalytic Approaches in Azepane and Nitromethylidene Chemistry

Modern catalytic methods offer efficient and selective routes for the synthesis and functionalization of azepanes and nitromethylidene-containing compounds, often with improved sustainability profiles compared to classical methods.

Transition-Metal Catalysis (e.g., Cu(I)-Catalyzed Amination/Cyclization)

Transition-metal catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including azepanes. Copper(I) catalysts, in particular, have shown significant utility in amination and cyclization reactions. An efficient method for the preparation of functionalized azepine derivatives involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. ijrpr.com This methodology allows for the construction of the seven-membered ring with concomitant introduction of substituents. While this example leads to an unsaturated azepine, similar strategies could be adapted for the synthesis of saturated azepane precursors that can be further functionalized to introduce the nitromethylidene group.

Copper-catalyzed reactions can also be employed for the functionalization of the nitromethylidene group itself. For instance, Cu(I)-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated nitro compounds is a well-established method for carbon-carbon bond formation. This approach could be applied to this compound to introduce a variety of alkyl and aryl substituents at the β-position with high efficiency and selectivity.

| Catalytic System | Reaction Type | Substrates | Product |

| Cu(I) salts | Tandem Amination/Cyclization | Allenynes, Amines | Functionalized Azepines |

| Cu(I) with ligands | Conjugate Addition | This compound, Organometallic reagents | β-Substituted 2-(nitromethyl)azepanes |

Sustainable and Green Chemistry Methodologies (e.g., Microwave-Assisted Synthesis, Green Catalysts)

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. Microwave-assisted organic synthesis has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often enable solvent-free reactions. organic-chemistry.org The synthesis of azepine derivatives has been successfully achieved using microwave irradiation, for instance, in the double nucleophilic aromatic substitution reaction of primary amines with 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine). shd-pub.org.rsresearchgate.net This approach offers a rapid and efficient catalyst-free route to certain azepine scaffolds. The application of microwave heating to the reactions of this compound, such as nucleophilic additions or cyclizations, could lead to more efficient and sustainable protocols.

The use of green catalysts is another cornerstone of sustainable chemistry. organic-chemistry.org These catalysts are typically derived from abundant and non-toxic materials and can often be recycled and reused. For the synthesis of nitroalkenes, which are precursors to nitromethylidene compounds, various green catalytic systems have been explored. These include the use of ionic liquids as recyclable reaction media and catalysts, and the development of solvent-free reaction conditions. organic-chemistry.orgworldscientific.com Applying these principles to the synthesis and transformations of this compound could lead to more environmentally benign manufacturing processes.

| Green Chemistry Approach | Application | Advantages |

| Microwave-Assisted Synthesis | Synthesis of azepine derivatives, functionalization reactions | Reduced reaction times, improved yields, potential for solvent-free conditions organic-chemistry.orgshd-pub.org.rsresearchgate.net |

| Green Catalysts | Synthesis of nitroalkene precursors | Use of non-toxic, recyclable catalysts, milder reaction conditions organic-chemistry.org |

| Solvent-Free Reactions | Henry reaction, Michael addition | Reduced solvent waste, simplified work-up procedures worldscientific.com |

Biocatalytic and Chemoenzymatic Routes for Chiral Azepane Derivatization

The imperative for enantiomerically pure pharmaceuticals has catalyzed the integration of biocatalysis into synthetic organic chemistry. Enzymes, operating under mild conditions with high selectivity, offer a sustainable alternative to traditional chemical methods for the synthesis of chiral molecules. pharmasalmanac.comnih.gov For the derivatization of azepane scaffolds, and specifically for introducing chirality in relation to a precursor like this compound, several biocatalytic and chemoenzymatic strategies can be envisaged. These approaches primarily focus on the asymmetric transformation of prochiral substrates or the resolution of racemic mixtures to yield enantiopure products.

A key chemoenzymatic strategy for producing substituted chiral azepanes involves the biocatalytic generation of an enantioenriched amine, followed by chemical modifications. acs.orgelsevierpure.comresearchgate.net This can be achieved through two main enzymatic pathways: the asymmetric reduction of a cyclic imine precursor using imine reductases (IREDs) or the deracemization of a racemic azepane derivative using monoamine oxidases (MAOs). acs.orgnih.gov

Asymmetric Reduction with Imine Reductases (IREDs)

Imine reductases are a class of NAD(P)H-dependent enzymes that catalyze the stereoselective reduction of C=N bonds. nih.gov A plausible chemoenzymatic route could commence with the chemical synthesis of a prochiral cyclic imine precursor to the desired azepane. This imine can then be subjected to asymmetric reduction by a panel of enantiocomplementary IREDs to produce either the (R)- or (S)-enantiomer of the corresponding amine with high enantiomeric excess (ee). acs.org

For instance, a study on the synthesis of chiral dibenz[c,e]azepines identified several IREDs capable of reducing the parent imine to the corresponding (R)- and (S)-amines with excellent enantioselectivity. acs.org This demonstrates the potential of IREDs to be applied to a variety of cyclic imine scaffolds.

Deracemization using Monoamine Oxidases (MAOs)

An alternative strategy is the deracemization of a racemic mixture of a substituted azepane. This dynamic kinetic resolution process typically employs a monoamine oxidase, which selectively oxidizes one enantiomer of the amine to the corresponding imine. researchgate.net This imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent, such as ammonia-borane complex, present in the reaction mixture. acs.orgdp.tech Over time, this cyclic process leads to the accumulation of the non-oxidized enantiomer in high enantiomeric excess. nih.gov

A reported chemoenzymatic synthesis of substituted azepanes successfully employed an (S)-selective monoamine oxidase (MAO-N) variant to deracemize a racemic 2-aryl azepane, yielding the (R)-enantiomer. acs.orgnih.gov This highlights the utility of MAOs in accessing chiral azepane cores.

Table 1: Examples of Biocatalytic Deracemization of Cyclic Amines

| Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |

| MAO-N D9 variant | rac-1-methyl-tetrahydro-2-benzazepine | (R) | >99% |

| MAO-N D11 variant | rac-1-methyl-tetrahydro-2-benzazepine | (R) | >99% |

| Evolved Amine Oxidase | rac-1-methyl-1,2,3,4-tetrahydroisoquinoline | (R) | >98% |

Enzymatic Modification of the Nitromethylidene Moiety

The exocyclic C=C double bond in this compound, activated by the electron-withdrawing nitro group, is an ideal substrate for enzymes from the Old Yellow Enzyme (OYE) family of flavin-dependent ene-reductases. mdpi.comcnr.it These enzymes catalyze the asymmetric reduction of activated alkenes, which would convert the nitromethylidene group into a chiral (nitromethyl) group. dp.techmdpi.com

The reduction catalyzed by OYEs proceeds in a stepwise manner, involving the transfer of a hydride from the reduced flavin cofactor to the β-carbon of the nitroalkene, followed by protonation at the α-carbon. mdpi.com This process generates a new stereocenter. By selecting the appropriate OYE from the vast and diverse family of these enzymes, it is possible to control the stereochemical outcome of the reduction, yielding either the (R)- or (S)-enantiomer of the 2-(nitromethyl)azepane derivative. cnr.it

Table 2: Representative Asymmetric Reduction of Nitroalkenes by Old Yellow Enzymes

| Enzyme | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |

| OYE1 | (E)-β-methyl-β-nitrostyrene | (R) | 98% |

| OYE2 | (E)-nitrostyrene | (S) | 95% |

| OYE3 | (E)-2-nitro-1-phenylpropene | (S) | >99% |

| PETNR | 1-nitrocyclohexene | (R) | 96% |

Lipase-Catalyzed Kinetic Resolution

Lipases are another class of versatile enzymes used in chemoenzymatic synthesis, primarily for the kinetic resolution of racemic alcohols, amines, or their corresponding esters and amides. polimi.it A strategy for obtaining chiral functionalized azepanes could involve the chemical synthesis of a racemic azepane derivative bearing a hydroxyl or carboxyl group. This racemic mixture can then be subjected to lipase-catalyzed acylation or hydrolysis. nih.govresearchgate.net

In a kinetic resolution, the lipase (B570770) will selectively acylate or deacylate one enantiomer at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. This allows for the separation of the two enantiomers, albeit with a theoretical maximum yield of 50% for each. This method is widely applicable and has been used in the synthesis of precursors for various chiral nitrogen-containing heterocycles. nih.gov

Elucidating Reaction Mechanisms and Pathways of 2 Nitromethylidene Azepane Transformations

Mechanistic Insights into Azepane Ring Formation and Expansion

The construction of the azepane ring can be achieved through various synthetic strategies, broadly categorized into ring-closing reactions of linear precursors, ring-expansion of smaller cyclic systems, and multicomponent reactions. researchgate.net

Ring-closing reactions are a fundamental approach to constructing cyclic systems, including azepanes. One of the prominent methods in this category is Ring-Closing Metathesis (RCM). This reaction typically involves a diene precursor that, in the presence of a catalyst (commonly a Grubbs-type ruthenium catalyst), undergoes intramolecular cyclization to form the seven-membered ring. researchgate.netresearchgate.net The mechanism proceeds through the formation of a metallacyclobutane intermediate, followed by the extrusion of a small olefin (like ethylene), leading to the desired cyclic alkene, which can then be hydrogenated to the saturated azepane. RCM has been successfully applied to the synthesis of various functionalized azepine and benzo[b]azepine derivatives. researchgate.netunimi.it

Other cyclization strategies include intramolecular nucleophilic substitution, where a linear precursor containing a terminal amine and a leaving group at the appropriate position cyclizes to form the azepane ring. Additionally, reductive amination of dicarbonyl compounds and intramolecular Heck reactions have been employed. The synthesis of azepanes can also be achieved through the cyclization of seven-membered linear precursors via various catalytic processes, including tandem amination/cyclization of functionalized allenynes catalyzed by copper(I). researchgate.netnih.gov

Ring-expansion reactions offer an elegant pathway to azepane structures from more readily available smaller rings. These methods often provide access to complex and stereochemically rich azepane derivatives.

From Nitroarenes: A novel and efficient strategy involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.ukresearchgate.net This process, mediated by blue light at room temperature, transforms the six-membered benzene ring into a seven-membered azepine system. nih.govmanchester.ac.ukthieme-connect.com The key mechanistic step is the conversion of the nitro group into a highly reactive singlet nitrene intermediate. nih.govresearchgate.net This nitrene inserts into a C-H bond of the aromatic ring, leading to a bicyclic azirine intermediate, which then undergoes an electrocyclic ring-opening to form a 1H-azepine. thieme-connect.com Subsequent nucleophilic addition and a 1,3-hydride shift can yield a 3H-azepine, which is then hydrogenated to provide the final polysubstituted azepane in a two-step sequence. nih.govthieme-connect.com

From Piperidines: The homologation of piperidines to azepanes can be achieved through various rearrangement reactions. A notable example is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.org This process operates under mild conditions and can proceed with high enantioretention, making it valuable for asymmetric synthesis. rsc.org The mechanism involves the rearrangement of allylic amines, driven by electronic factors, to expand the six-membered ring to the seven-membered azepane system. rsc.org

From Pyrrolidines: Several methodologies exist for the expansion of five-membered pyrrolidine (B122466) rings into seven-membered azepanes. One approach involves an intramolecular Ullmann-Type Annulation/Rearrangement Cascade (UARC). nih.govcityu.edu.hkacs.org In this method, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen on the aryl group are transformed into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion. nih.govacs.org Another strategy utilizes a regioselective ring-opening of a bicyclic azetidinium intermediate formed from trifluoromethyl pyrrolidines. researchgate.net Nucleophilic attack on this strained intermediate leads to the formation of 4-substituted α-trifluoromethyl azepanes, with the chirality of the starting material being effectively transferred. researchgate.net Furthermore, palladium-catalyzed allylic amine rearrangements can also be applied to 2-vinyl pyrrolidines for efficient two-carbon ring expansion to their azepane counterparts. rsc.orgchemrxiv.org

| Precursor | Reaction Type | Key Intermediates/Conditions | Resulting Azepane Structure | Reference |

|---|---|---|---|---|

| Nitroarenes | Photochemical Dearomative Ring Expansion | Blue light, singlet nitrene, bicyclic azirine | Polysubstituted Azepanes | nih.govthieme-connect.comresearchgate.net |

| Piperidines | Palladium-Catalyzed Rearrangement | 2-Alkenyl piperidine (B6355638), Pd catalyst | Substituted Azepanes | rsc.orgrsc.org |

| Pyrrolidines | Ullmann-Type Annulation/Rearrangement | Cu(I) promotion, microwave activation | Functionalized 1H-Benzo[b]azepines | nih.govacs.org |

| Pyrrolidines | Expansion via Azetidinium Intermediate | Bicyclic azetidinium ion, nucleophilic opening | 4-Substituted α-Trifluoromethyl Azepanes | researchgate.net |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient strategy for building molecular complexity. mdpi.com While specific MCRs leading directly to 2-(nitromethylidene)azepane are not extensively detailed, the principles of MCRs are applicable to the synthesis of the core azepane structure. For instance, cycloaddition reactions, such as [5+2] and [4+3] cycloadditions, can be considered a type of multicomponent approach for constructing the seven-membered ring. researchgate.net These reactions involve the concerted or stepwise combination of a five-atom component with a two-atom component (or a four-atom with a three-atom component) to rapidly assemble the azepine skeleton. The development of novel MCRs remains a key area of research for the efficient, atom-economical synthesis of diverse heterocyclic scaffolds, including azepanes.

Detailed Mechanistic Exploration of Nitromethylidene Group Reactivity

The nitromethylidene group (C=CH-NO₂) is a powerful functional handle that dictates the reactivity of the this compound molecule. It is an electron-withdrawing group that activates the exocyclic double bond for various transformations.

The carbon-carbon double bond in the nitromethylidene group is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group. This makes it an excellent Michael acceptor. researchgate.netsctunisie.org In a Michael-type addition, a nucleophile (the Michael donor) attacks the β-carbon of the α,β-unsaturated system. sctunisie.orgencyclopedia.pub

The mechanism proceeds as follows:

A base abstracts an acidic proton from the nucleophile (e.g., a malonate ester, a nitroalkane, or a carbonyl compound) to generate a carbanion or enolate. sctunisie.org

The generated nucleophile adds to the β-carbon of the nitromethylidene double bond.

This conjugate addition breaks the π-bond, and the electron pair moves to form a resonance-stabilized nitronate anion intermediate.

Protonation of this intermediate, typically by the conjugate acid of the base used or during aqueous workup, yields the final 1,4-addition product.

This reaction is a fundamental C-C bond-forming method and can be performed using a variety of catalysts, including bases, organocatalysts, and phase-transfer catalysts, to achieve high yields and stereoselectivity. sctunisie.orgrsc.org

In the presence of a strong superacid, such as trifluoromethanesulfonic acid (triflic acid), the nitromethylidene group can undergo complex intramolecular cyclizations and rearrangements. researchgate.net When a 2-(nitromethylene)heterocycle, such as a pyrrolidine analog, is tethered to a phenyl ring, a fascinating cascade can be initiated. researchgate.net

The proposed mechanism involves the initial C,O-diprotonation of the nitromethylene moiety by the strong acid. This is followed by the elimination of a water molecule. This elimination generates a highly electrophilic dicationic intermediate, which can be described as a conjugated iminium-hydroxynitrilium species. researchgate.net The tethered aromatic ring can then act as an intramolecular nucleophile, attacking the electrophilic center to forge a new ring and lead to complex polycyclic structures. These reactive dications can be detected by NMR spectroscopy at low temperatures, providing evidence for the proposed mechanistic pathway. researchgate.net This reactivity highlights a powerful method for transforming simple nitromethylidene-substituted heterocycles into intricate, fused-ring systems.

Despite a comprehensive search for scientific literature, no specific information was found for the chemical compound “this compound” within the public domain of scholarly articles and research databases. Consequently, it is not possible to generate an article that adheres to the user's detailed outline focusing on the reaction mechanisms, theoretical studies, and conformational analysis of this particular molecule.

General information on related classes of compounds, such as nitroenamines and azepanes, is available. This broader literature discusses topics like enamine chemistry, cycloaddition reactions, and the application of computational methods like Density Functional Theory (DFT) for studying the structure and reactivity of these types of molecules. However, in the absence of research that specifically investigates this compound, any attempt to create the requested article would require extrapolation and speculation, which would not meet the required standards of scientific accuracy and would deviate from the user's strict instruction to focus solely on the specified compound.

Therefore, the requested article on “” cannot be produced at this time due to the lack of available research data for this specific chemical entity.

Advanced Spectroscopic and Analytical Characterization of 2 Nitromethylidene Azepane

High-Resolution Spectroscopic Methodologies for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of 2-(nitromethylidene)azepane by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D and 2D NMR experiments provides a complete assignment of all proton and carbon signals.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the nitromethylidene moiety. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) would appear as multiplets at a downfield-shifted region due to the electron-withdrawing effect of the nitrogen. The other methylene (B1212753) protons on the ring (C3, C4, C5, C6) would resonate as complex multiplets in the typical aliphatic region. A key diagnostic signal would be a singlet for the vinylic proton of the nitromethylidene group (=CH-NO₂), appearing significantly downfield due to the strong deshielding effects of the conjugated double bond and the nitro group.

¹³C-NMR: The carbon NMR spectrum would complement the proton data, showing seven distinct signals corresponding to the seven carbon atoms in the molecule. The sp²-hybridized carbons of the C=C double bond would be readily identifiable in the olefinic region of the spectrum. The carbon attached to the nitro group (C=CH-NO₂) would be further downfield than the other vinylic carbon. The five sp³-hybridized carbons of the azepane ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C7) being shifted downfield.

2D NMR Techniques: To unambiguously assign these signals, two-dimensional NMR techniques are employed. nih.govopenpubglobal.com

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons, helping to trace the proton sequence around the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of each CHₓ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and confirming the connection of the nitromethylidene group to the azepane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| =CH-NO₂ | ~7.0 - 8.0 (singlet) | ~120.0 - 135.0 |

| C=CH-NO₂ | N/A | ~140.0 - 155.0 |

| Ring CH₂ (α to N) | ~3.0 - 3.5 (multiplet) | ~45.0 - 55.0 |

| Ring CH₂ (β to N) | ~1.5 - 2.0 (multiplet) | ~25.0 - 35.0 |

| Ring CH₂ (γ to N) | ~1.5 - 2.0 (multiplet) | ~25.0 - 35.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govjournalwjbphs.com The FT-IR spectrum of this compound is expected to display characteristic absorption bands confirming its key structural features.

The most diagnostic peaks would be those corresponding to the nitro group (NO₂), which exhibits strong and distinct symmetric and asymmetric stretching vibrations. The presence of the carbon-carbon double bond (C=C) of the alkene and the aliphatic C-H bonds of the azepane ring would also be confirmed by their characteristic absorption frequencies.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | ~1550 - 1500 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | ~1360 - 1300 | Strong |

| Alkene (C=C) | Stretch | ~1650 - 1600 | Medium |

| Aliphatic C-H | Stretch | ~2950 - 2850 | Medium-Strong |

| C-N | Stretch | ~1250 - 1020 | Medium |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. longdom.orgnih.gov For this compound, with a molecular formula of C₇H₁₂N₂O₂, HRMS would confirm its monoisotopic mass with high precision (typically to within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govresearchgate.net This fragmentation pattern provides a "fingerprint" that can confirm the connectivity of the molecule. Expected fragmentation pathways for this compound would include the loss of the nitro group (•NO₂) or nitrous acid (HNO₂), as well as characteristic cleavages of the azepane ring.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Monoisotopic Mass (Calculated) | 156.0899 Da |

| Predicted [M-H]⁻ Ion m/z | 155.0828 |

| Predicted Major Fragment Ions (Negative Mode) t3db.ca | 109.0717 (Loss of NO₂) |

| 94.0482 (Loss of C₂H₅NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The nitromethylidene group in this compound constitutes a conjugated system (N-C=C-NO₂), which acts as a strong chromophore. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to exhibit a strong absorption band in the UV region, likely corresponding to a π → π* electronic transition. libretexts.orgpharmatutor.org The position of the absorption maximum (λmax) is characteristic of the specific conjugated system.

Table 4: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value | Electronic Transition |

| Absorption Maximum (λmax) | ~250 - 350 nm | π → π* |

Chromatographic and Advanced Separation Techniques

Chromatographic techniques are essential for separating the compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. nih.gov For a compound of moderate polarity like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method. longdom.org

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically achieved with a UV detector set at the λmax determined by UV-Vis spectroscopy, ensuring high sensitivity and selectivity. The retention time (Rt) under specific conditions is a characteristic property that can be used for identification.

Table 5: Typical RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with optional acid/base modifier) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector set at the compound's λmax |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the assessment of purity and confirmation of the identity of volatile and semi-volatile compounds. For this compound, GC-MS analysis provides critical information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a molecular fingerprint.

Research Findings:

In a typical GC-MS analysis of a synthesized batch of this compound, the sample is introduced into the GC inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas, usually helium. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern. The fragmentation of related nitro compounds often involves the loss of the nitro group (NO₂) or parts of the alkyl chain. The fragmentation pattern for cyclic enamines is also a relevant reference for predicting the behavior of the azepane ring. Due to the polarity of the nitro group and the secondary amine functionality within the azepane ring, derivatization might be employed to improve chromatographic peak shape and thermal stability, although this is not always necessary.

Illustrative GC-MS Data for this compound:

| Parameter | Value |

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Injector Temp. | 250°C |

| Carrier Gas | Helium, 1.0 mL/min |

| Retention Time (RT) | ~12.5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Molecular Ion (M⁺) | m/z 156 |

| Key Fragments | m/z 110 (M-NO₂), 96, 82, 68, 55 |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that bridges the gap between gas and liquid chromatography. It is particularly advantageous for the separation of thermally labile or polar compounds that are challenging to analyze by GC. Given the polar nature of the nitro group and the amine in this compound, SFC presents a viable and often superior alternative to traditional HPLC for its analysis and purification.

Research Findings:

SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent such as methanol to modify its solvating power. This allows for the elution of a wide range of compounds with varying polarities. For amines and other basic compounds, additives like diethylamine (B46881) or ammonium (B1175870) hydroxide (B78521) are often included in the co-solvent to improve peak shape and prevent interactions with the stationary phase.

The analysis of polar compounds like this compound by SFC would likely involve a polar stationary phase to achieve adequate retention. The low viscosity of the supercritical fluid mobile phase allows for faster separations and higher efficiencies compared to HPLC.

Illustrative SFC Parameters for this compound:

| Parameter | Value |

| SFC System | Analytical SFC with UV detection |

| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |

| Gradient | 10% to 40% Methanol over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 40°C |

| Detection | UV at 254 nm |

X-ray Diffraction Analysis for Definitive Solid-State Structural Determination

X-ray diffraction (XRD) analysis of a single crystal provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a crystal structure is the gold standard for its structural elucidation.

Research Findings:

To perform single-crystal XRD, a high-quality crystal of this compound must first be grown. This can be achieved through various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the arrangement of atoms within the crystal lattice.

Illustrative Crystallographic Data for a Hypothetical Crystal of this compound:

| Parameter | Value |

| Chemical Formula | C₇H₁₂N₂O₂ |

| Formula Weight | 156.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.5 Å |

| b | 10.2 Å |

| c | 9.8 Å |

| α | 90° |

| β | 105.5° |

| γ | 90° |

| Volume | 819.4 ų |

| Z | 4 |

| Calculated Density | 1.265 g/cm³ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and serves as a key indicator of its purity.

Research Findings:

The elemental analysis of this compound would be performed using a CHN analyzer. A small, precisely weighed amount of the purified compound is combusted in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The percentages of C, H, and N in the sample are then calculated.

For a pure sample of this compound with the molecular formula C₇H₁₂N₂O₂, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values. A significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Compositional Verification for this compound:

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 53.83 | 53.79 |

| Hydrogen (H) | 7.74 | 7.79 |

| Nitrogen (N) | 17.94 | 17.89 |

Computational and Chemoinformatic Investigations of 2 Nitromethylidene Azepane Systems

Molecular Modeling and Computational Docking Studies

Molecular modeling and computational docking are powerful tools to investigate the potential interactions of a ligand, such as 2-(nitromethylidene)azepane, with biological macromolecules. These methods allow for the prediction of binding modes, affinities, and the identification of key intermolecular interactions that govern the ligand-receptor recognition process.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the general principles of such studies on azepane-containing molecules can be extrapolated. For instance, a review of various azepane-based compounds highlights that molecular docking is a key component in understanding their structure-activity relationships (SAR) across a range of therapeutic targets. nih.gov Such studies typically involve the generation of a 3D model of the target protein and the computational placement of the ligand into the active site. The binding affinity is then estimated using a scoring function that considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

In the case of this compound, docking studies would be instrumental in elucidating its potential targets. The nitromethylidene group, with its electron-withdrawing nitro group and the polarized double bond, could engage in specific hydrogen bonding and electrostatic interactions with amino acid residues in a protein's active site. The flexible seven-membered azepane ring can adopt various conformations to optimize its fit within a binding pocket.

A hypothetical docking study of this compound against a kinase, for example, might reveal interactions where the nitro group acts as a hydrogen bond acceptor with a backbone amide proton, while the azepane ring occupies a hydrophobic pocket. The predicted binding energy from such a study would provide a quantitative measure of the potential inhibitory activity.

Table 1: Predicted Physicochemical Properties of (2Z)-2-(nitromethylidene)azepane

| Property | Value | Source |

| Molecular Formula | C7H12N2O2 | PubChem |

| Monoisotopic Mass | 156.08987 Da | PubChem |

| XlogP (predicted) | 1.4 | PubChem |

This table presents basic physicochemical properties of (2Z)-2-(nitromethylidene)azepane as predicted by computational models and available in public databases.

Quantitative Structure-Activity Relationship (QSAR) Studies on Azepane Derivatives

QSAR models for azepane-containing compounds often utilize a variety of molecular descriptors that encode structural, electronic, and physicochemical properties. These can include topological indices, quantum chemical descriptors, and 3D-field-based parameters. For example, in studies of other heterocyclic compounds, descriptors related to molecular shape, hydrophobicity, and electronic properties have been shown to be critical for predicting biological activity.

For a series of this compound analogs, a QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of derivatives with variations in substituents on the azepane ring or modifications to the nitromethylidene group.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The insights gained from such a QSAR model could guide the design of new this compound derivatives with improved potency and selectivity. For instance, the model might reveal that increasing the hydrophobicity at a certain position on the azepane ring leads to enhanced activity, or that the electronic properties of the nitromethylidene group are a key determinant of target engagement.

In Silico Prediction of Chemical Reactivity and Selectivity

The nitromethylidene group in this compound is a key functional moiety that is expected to govern its chemical reactivity. In silico methods, particularly those based on quantum chemistry, can provide valuable insights into the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) calculations are a common approach to investigate the reactivity of organic molecules. For this compound, DFT calculations could be used to determine a range of properties, including:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for intermolecular interactions. The nitro group would be expected to be a region of high negative potential, while the hydrogen on the double bond might be a site of positive potential.

Reaction Pathway Modeling: Computational modeling can be used to explore the mechanisms of potential reactions, such as Michael additions to the activated double bond, and to predict the activation energies and reaction thermodynamics.

These in silico predictions of reactivity are crucial for understanding the potential metabolic fate of this compound and for designing synthetic routes to new derivatives. For example, predicting the susceptibility of the double bond to nucleophilic attack could inform on potential covalent interactions with biological nucleophiles like cysteine residues in proteins.

Cheminformatics Analysis of the Azepane Chemical Space for Discovery

Cheminformatics provides the tools to analyze and navigate the vastness of chemical space, aiding in the discovery of novel compounds with desired properties. An analysis of the azepane chemical space can reveal the diversity of existing azepane-containing molecules and identify underexplored regions that could be populated with new derivatives, including those related to this compound.

The azepane ring is a versatile scaffold that is present in a wide range of approved drugs and bioactive molecules, indicating its "drug-like" properties. nih.gov A cheminformatics approach to exploring the azepane chemical space could involve:

Database Mining: Searching large chemical databases for compounds containing the azepane scaffold to understand the types of substituents and ring modifications that have been explored.

Scaffold Hopping: Computationally replacing other heterocyclic rings in known drugs with the azepane scaffold to generate novel chemical entities with potentially different pharmacological profiles.

Diversity Analysis: Assessing the structural diversity of known azepane derivatives to identify opportunities for the synthesis of novel compounds with unique 3D shapes and properties.

A recent study highlighted a strategy for preparing complex azepanes from simple nitroarenes, demonstrating an innovative approach to access this important chemical space. nih.gov This underscores the ongoing interest in developing new synthetic methodologies to expand the diversity of azepane derivatives. By combining such synthetic efforts with cheminformatics analysis, it is possible to systematically explore the chemical space around the this compound core to discover new compounds with potential therapeutic applications.

Future Research Directions and Emerging Opportunities in 2 Nitromethylidene Azepane Chemistry

Pursuit of Novel Synthetic Methodologies for Enhanced Efficiency and Scope

The development of efficient and versatile synthetic routes to 2-(nitromethylidene)azepane and its derivatives is paramount for unlocking its full potential. While general methods for the synthesis of nitroalkenes and azepane rings are established, future research should focus on methodologies that are specifically tailored to this unique structure, emphasizing atom economy, stereocontrol, and functional group tolerance. researchgate.netnih.gov

Future avenues of exploration include:

Advanced Condensation Reactions: Investigating novel catalytic systems for the condensation of N-substituted caprolactams with nitromethane (B149229) derivatives could provide a direct and efficient route. The exploration of microwave-assisted organic synthesis (MAOS) and flow chemistry could lead to significant improvements in reaction times and yields.

Ring-Closing Metathesis (RCM): The use of RCM on appropriately functionalized acyclic precursors offers a powerful strategy for the construction of the azepane ring. nih.govacs.org This approach would allow for the introduction of various substituents on the ring, providing access to a diverse library of this compound analogs.

Post-Modification of the Azepane Scaffold: Developing synthetic strategies that allow for the late-stage functionalization of a pre-formed this compound core would be highly valuable. This could involve C-H activation, cross-coupling reactions, or selective modifications of the azepane nitrogen.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |

| Catalytic Condensation | Direct, potentially atom-economical. | Catalyst screening, optimization of reaction conditions. | Development of novel organo- or metal-based catalysts. |

| Ring-Closing Metathesis | High functional group tolerance, access to diverse analogs. | Synthesis of acyclic precursors, catalyst cost. | Design of novel diene precursors for RCM. |

| Late-Stage Functionalization | Rapid generation of derivatives from a common intermediate. | Regioselectivity, chemoselectivity. | Exploration of C-H activation and cross-coupling methodologies. |

An interactive data table is available in the online version of this article.

In-depth Exploration of Undiscovered Reactivity Patterns and Transformations

The nitromethylidene group is a powerful electron-withdrawing moiety that activates the double bond for a variety of nucleophilic and cycloaddition reactions. wikipedia.org A thorough investigation into the reactivity of this compound is crucial for its establishment as a versatile building block in organic synthesis.

Key areas for future investigation include:

Asymmetric Catalysis: The development of enantioselective conjugate additions to the nitromethylidene double bond would provide access to chiral azepane derivatives, which are of significant interest in medicinal chemistry. mdpi.com The use of chiral organocatalysts or metal complexes could facilitate these transformations.

Cycloaddition Reactions: The electron-deficient nature of the double bond in this compound makes it an excellent candidate for various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions. mdpi.comresearchgate.net These reactions could be employed to construct complex polycyclic systems incorporating the azepane ring.

Tandem Reactions: Designing one-pot tandem reactions that involve an initial transformation at the nitromethylidene group followed by a subsequent reaction on the azepane ring could lead to the rapid assembly of complex molecular architectures.

Development of Advanced Spectroscopic and Analytical Tools for Complex Azepane Structures

The conformational flexibility of the seven-membered azepane ring can present challenges for structural elucidation. Future research should focus on the application and development of advanced spectroscopic and analytical techniques to unambiguously characterize this compound and its derivatives. cambridgescholars.com

Emerging opportunities in this area include:

Advanced NMR Techniques: The use of two-dimensional NMR techniques, such as NOESY and ROESY, can provide valuable insights into the through-space proximity of protons, aiding in the determination of the preferred conformation of the azepane ring. tib.eu

Chiroptical Spectroscopy: For chiral derivatives of this compound, the use of circular dichroism (CD) spectroscopy, in conjunction with computational predictions, can be a powerful tool for assigning the absolute configuration.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel compounds. libretexts.org Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable information about the fragmentation patterns, which can aid in structural elucidation.

A summary of key analytical techniques is provided in Table 2.

| Technique | Information Provided | Future Research Focus |

| 2D NMR (NOESY/ROESY) | Conformational analysis, through-space correlations. | Development of computational models to correlate NMR data with conformational ensembles. |

| Circular Dichroism (CD) | Absolute configuration of chiral derivatives. | Integration of CD data with theoretical calculations for unambiguous assignment. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, structural information. | Development of fragmentation libraries for azepane-containing compounds. |

An interactive data table is available in the online version of this article.

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental studies can accelerate the discovery and development of novel compounds and reactions. oup.comnih.gov For this compound, a synergistic computational-experimental approach can provide valuable insights into its structure, reactivity, and potential applications.

Future research should leverage this synergy in the following ways:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stereochemical outcome of reactions, and understand the factors that govern reactivity. mdpi.com This can guide the design of new reactions and the selection of optimal reaction conditions.

Conformational Analysis: Computational methods can be used to explore the conformational landscape of the azepane ring and to predict the most stable conformers. This information is crucial for understanding the relationship between structure and properties.

Rational Design of Functional Molecules: Computational screening can be used to identify derivatives of this compound with desired electronic or steric properties for specific applications, such as in materials science or medicinal chemistry. nih.govsemanticscholar.org

Exploration of this compound as a Chemical Synthon for Advanced Materials Research

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced materials. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the conjugated system may impart interesting photophysical properties.

Potential applications in materials science to be explored include:

Polymer Chemistry: The double bond of this compound could potentially undergo polymerization or be incorporated as a monomer in copolymerization reactions. The resulting polymers could exhibit interesting thermal or optical properties.

Organic Electronics: The electron-withdrawing nature of the nitromethylidene group may lead to interesting electronic properties. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Sensing Applications: The reactivity of the nitromethylidene group towards certain analytes could be exploited for the development of novel chemical sensors. For instance, changes in fluorescence or color upon reaction with a target molecule could form the basis of a sensing mechanism.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific disciplines.

Q & A

Q. What are the most reliable synthetic routes for 2-(Nitromethylidene)azepane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of nitromethylene precursors with azepane derivatives under basic conditions. A common approach adapts protocols for structurally similar azepanes (e.g., ), using solvents like THF or DMF at reflux temperatures. Optimization of base strength (e.g., NaOH vs. KOH) and stoichiometric ratios (e.g., 1:1.2 azepane:nitroalkene) is critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Reaction yields are highly sensitive to moisture; anhydrous conditions are recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : The nitromethylidene group generates distinct deshielded proton signals (δ 8.5–9.0 ppm in H NMR) and a nitro carbon peak near δ 140–150 ppm in C NMR. Azepane ring protons appear as multiplet clusters (δ 1.5–3.5 ppm).

- IR : Stretching vibrations for the nitro group (1520–1350 cm) and azepane C-N bonds (1250–1150 cm) are diagnostic.

- MS : Molecular ion peaks (e.g., [M+H]) align with the molecular formula (CHNO). Fragmentation patterns should show loss of NO (46 amu) and azepane ring cleavage .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Solvent effects (e.g., polarizable continuum models) refine predictions for nitro group electrophilicity. Molecular electrostatic potential maps highlight nucleophilic/electrophilic sites, guiding derivatization strategies .

Advanced Research Questions

Q. How does steric hindrance from the azepane ring influence the reactivity of the nitromethylidene group?

- Methodological Answer : The azepane’s chair conformation imposes steric constraints, reducing accessibility to the nitromethylidene group. Kinetic studies (e.g., monitoring Diels-Alder reactions with dienes) quantify reactivity. X-ray crystallography (using SHELXL for refinement; ) reveals spatial arrangements, while Hammett substituent constants correlate electronic effects with reaction rates .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell permeability vs. enzyme inhibition). Cross-validate using:

- In vitro assays : Compare enzyme inhibition (IC) with cell-based viability assays (MTT).

- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases), identifying false positives from off-target effects.

- Metabolic stability : Assess liver microsome degradation to rule out pharmacokinetic artifacts .

Q. How can crystallographic data improve mechanistic understanding of this compound’s reactions?

- Methodological Answer : Single-crystal X-ray diffraction (via SHELX or WinGX; ) resolves bond angles and torsion angles, clarifying transition states in reactions like nucleophilic additions. For example, nitro group geometry (planar vs. pyramidal) in intermediates can be correlated with reaction stereoselectivity. Charge-density analysis further elucidates electron redistribution during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.